3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole

描述

IUPAC and Systematic Names

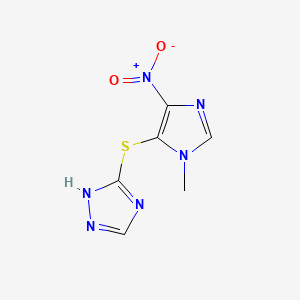

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows standard heterocyclic naming conventions, resulting in the official designation: 5-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-1,2,4-triazole. This systematic name reflects the compound's structural organization, beginning with the triazole ring system as the parent structure and incorporating the imidazole substituent through the sulfanyl bridge. The numbering system in this nomenclature positions the sulfur atom at the 5-position of the triazole ring, while the imidazole moiety bears a methyl group at the 3-position and a nitro group at the 5-position relative to the imidazole nitrogen atoms.

Alternative systematic naming approaches have generated additional valid names for this compound. The nomenclature 3-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-1,2,4-triazole represents an equally acceptable systematic name that emphasizes the triazole ring as the core structure with the imidazole group functioning as a substituent. This naming convention highlights the thio linkage connecting the two heterocyclic systems and maintains consistency with conventional organic chemistry nomenclature principles. The compound's molecular formula C6H6N6O2S accurately represents its atomic composition, containing six carbon atoms, six hydrogen atoms, six nitrogen atoms, two oxygen atoms, and one sulfur atom.

Additional systematic names found in chemical databases include 1H-1,2,4-Triazole, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- and 1H-1,2,4-Triazole, 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-. These variations reflect different approaches to numbering the triazole ring system while maintaining chemical accuracy and structural specificity.

Common Names and Synonyms

The compound has acquired several common names and synonyms throughout its history in chemical literature and research applications. The designation "Jjc 323" appears frequently in research publications and represents one of the most widely recognized common names for this compound. This alphanumeric identifier likely originates from early research nomenclature systems or institutional naming conventions. The compound is also known by its National Service Center designation "NSC 311074," which reflects its inclusion in the National Cancer Institute's compound collection and screening programs.

International regulatory and database systems have assigned additional synonyms to facilitate compound identification across different research communities. The designation "NSC-311074" and "NSC-631155" represent variations of the National Service Center numbering system. European and international chemical databases have adopted the synonym "49B854MT5P" as a unique identifier. French chemical literature occasionally refers to the compound as "(Methyl-1 nitro-4 imidazolyl-5)thio-3 1H triazole-1,2,4," demonstrating international naming variations.

属性

IUPAC Name |

5-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2S/c1-11-3-8-4(12(13)14)5(11)15-6-7-2-9-10-6/h2-3H,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUITJUYVPDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238489 | |

| Record name | Jjc 323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91300-62-8 | |

| Record name | JJC 323 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000757014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jjc 323 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JJC-323 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49B854MT5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 1H-1,2,4-Triazole-3-thiol Precursors

The 1H-1,2,4-triazole-3-thiol moiety serves as the nucleophilic component in forming the thioether bond. A widely adopted route involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under basic conditions. For instance, 3a–q triazole-thiols were synthesized by treating thiobiureas with 2-bromo-5-nitrothiazole in NaOMe/MeOH, leveraging the thiol group’s superior reactivity over hydroxyl groups . Alternatively, hydrazinecarbothioamides react with CS₂ in alcoholic KOH to form potassium hydrazinecarbodithioate salts, which cyclize to 4-amino-1,2,4-triazole-3-thiones upon refluxing with hydrazine hydrate .

Key Reaction Conditions :

-

Reagents : Thiosemicarbazide, CS₂, KOH, hydrazine hydrate

-

Solvent : Ethanol, methanol

-

Temperature : Reflux (70–100°C)

Coupling Strategies for Thioether Formation

The thioether bond is forged through nucleophilic substitution or oxidative coupling. In Method A , 1H-1,2,4-triazole-3-thiol reacts with 5-bromo-1-methyl-4-nitroimidazole in NaOMe/MeOH, mirroring the synthesis of 3a–q triazole-thiazole hybrids . Alternatively, Method B employs LDA to deprotonate the triazole thiol, enhancing nucleophilicity before reacting with the imidazole bromide .

Comparative Analysis :

| Method | Reagents | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| A | NaOMe, MeOH | Methanol | 25°C | 65% | Mild conditions, minimal side products |

| B | LDA, THF | THF | −78°C | 75% | Higher regioselectivity |

Alternative Pathways: Protection/Deprotection and One-Pot Syntheses

To circumvent stability issues with nitro groups, protection strategies are employed. For instance, 5-trimethylsilyl protection on the imidazole allows selective thiolation post-coupling, as demonstrated in triazole syntheses using TMSCl and LDA . A one-pot approach condenses 1-methyl-4-nitroimidazole-5-thiol with 1H-1,2,4-triazole-3-thiol under oxidative conditions (e.g., I₂/H₂O₂), though yields remain moderate (50–60%) .

Analytical Characterization and Purity Assessment

Post-synthesis, HPLC and NMR ensure structural fidelity. The thioether linkage’s presence is confirmed via δ 3.5–4.0 ppm (SCH₂) in ¹H NMR and 165–170 ppm (C=S) in ¹³C NMR . Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

化学反应分析

Types of Reactions

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The methyl group on the imidazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

Reduction: 3-((1-Methyl-4-amino-5-imidazolyl)thio)-1H-1,2,4-triazole.

Oxidation: 3-((1-Methyl-4-nitro-5-imidazolyl)sulfoxide)-1H-1,2,4-triazole or 3-((1-Methyl-4-nitro-5-imidazolyl)sulfone)-1H-1,2,4-triazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and antitumor activities. The compound’s ability to interfere with DNA synthesis and repair makes it a candidate for cancer therapy.

Biological Studies: It is used in studies to understand the mechanisms of nitroimidazole-based drugs and their interactions with biological macromolecules.

Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

作用机制

The mechanism of action of 3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole involves several pathways:

DNA Interaction: The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to strand breaks and inhibition of DNA synthesis.

Enzyme Inhibition: The compound can inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects on rapidly dividing cells.

Oxidative Stress: The reduction of the nitro group can generate reactive oxygen species, contributing to oxidative stress and cell death.

相似化合物的比较

Structural Features and Substituent Effects

The compound’s unique nitroimidazole-thioether substituent distinguishes it from other 1,2,4-triazole derivatives. Key structural analogs include:

Key Observations :

Challenges :

- Nitro groups may complicate synthesis due to their sensitivity to reducing conditions.

- Steric hindrance from the methyl-nitroimidazole group could slow reaction kinetics compared to smaller substituents.

Pharmacological Activities

While direct data for the target compound are lacking, related triazoles exhibit diverse bioactivities:

- Analgesic/Antipyretic: 4-[{1-(Aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-1,2,4-triazoles show activity comparable to Analgin and aspirin .

- Herbicidal/Metabolites : β-(1,2,4-triazol-1-yl)-L-alanine is a metabolite of the fungicide myclobutanil .

Hypothesis for Target Compound :

The nitroimidazole moiety may confer antiparasitic or antibacterial activity, akin to nitroimidazole drugs. However, the thioether linkage could modulate toxicity or bioavailability compared to traditional nitroimidazoles.

Physicochemical Properties

- Solubility: Nitroimidazole derivatives are typically less water-soluble than amino- or hydroxyl-substituted triazoles (e.g., β-(1,2,4-triazol-1-yl)-L-alanine ).

- Stability : The nitro group may increase susceptibility to photodegradation compared to halogenated analogs (e.g., bromophenyl-substituted triazoles ).

生物活性

Overview

3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an antimicrobial and antitumor agent. Its structure incorporates both imidazole and triazole rings, which contribute to its unique biological activities. The presence of a nitro group enhances its reactivity and biological interactions.

- IUPAC Name : 5-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-1,2,4-triazole

- Molecular Formula : C₆H₆N₆O₂S

- Molecular Weight : 226.22 g/mol

- CAS Number : 91300-62-8

| Property | Value |

|---|---|

| Density | 1.87 g/cm³ |

| Boiling Point | 595 °C at 760 mmHg |

| Flash Point | 313.6 °C |

| LogP | 1.1208 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The nitro group can undergo bioreduction to form reactive intermediates that alkylate DNA, leading to strand breaks and inhibition of DNA synthesis.

- Enzyme Inhibition : It inhibits enzymes involved in DNA repair and replication, enhancing cytotoxic effects on rapidly dividing cells.

- Oxidative Stress Induction : Reduction of the nitro group generates reactive oxygen species (ROS), contributing to oxidative stress and cell death.

Biological Activity Studies

Research has demonstrated the compound's potential against various pathogens and cancer cell lines:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been evaluated for their inhibitory effects against Mycobacterium tuberculosis, with some showing IC₅₀ values as low as 2.2 µM .

Antitumor Activity

The compound has also been explored for its anticancer properties. Notably:

- In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

- The compound's cytotoxicity was assessed using MTT assays, revealing significant growth inhibition with IC₅₀ values ranging from 7.01 µM to 14.31 µM across different cancer types .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimycobacterial Activity :

- Anticancer Research :

常见问题

Basic: What are the optimal synthetic routes for 3-((1-Methyl-4-nitro-5-imidazolyl)thio)-1H-1,2,4-triazole?

Methodological Answer:

Two primary synthetic strategies are recommended:

- Microwave-assisted synthesis : Optimize reaction conditions at 165°C, 12.2 bar pressure, and 45-minute reaction time to achieve high yields. Monitor reaction completeness via gas chromatography-mass spectrometry (GC-MS) .

- Hydrazide intermediate pathway : React 5-methyl-1H-imidazole-4-carboxylic acid hydrazide with potassium thiocyanate/isothiocyanate to form the triazole-thione scaffold. Purify intermediates via recrystallization and confirm structures using NMR and IR spectroscopy .

For both methods, use thin-layer chromatography (TLC) to track progress and high-performance liquid chromatography (HPLC) for purity assessment.

Advanced: How can crystallographic data for this compound be refined using SHELX?

Methodological Answer:

- Data refinement : Employ SHELXL for small-molecule refinement. Input high-resolution X-ray diffraction data and apply constraints for thermal parameters. Address twinning by using the TWIN command if data shows pseudo-merohedral twinning .

- Validation : Cross-validate hydrogen bonding networks with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

- Troubleshooting : If R-factors remain high (>5%), re-exclude outliers using the OMIT instruction and refine anisotropic displacement parameters.

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methyl, nitro, and thioether groups). Compare chemical shifts with analogous triazole derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) and fragment analysis to identify characteristic peaks (e.g., loss of NO or imidazole rings).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX -refined data .

Advanced: How do hydrogen-bonding patterns influence the compound’s bioactivity?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D^2$$_2(8) motifs) in crystal structures. Correlate motifs with solubility and membrane permeability .

- Biological Assays : Test bioactivity (e.g., antimicrobial or antifungal effects) under varying pH conditions to assess hydrogen bonding’s role in target binding. Cross-reference with crystallographic data to identify critical interactions .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinities against targets like fungal CYP51 or bacterial efflux pumps. Prioritize substituents (e.g., nitro vs. methyl groups) that enhance steric or electronic complementarity .

- Experimental Replication : Standardize assay protocols (e.g., MIC values in Mueller-Hinton broth) to minimize variability. Use positive controls (e.g., fluconazole for antifungal assays) to validate results .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

- In Silico ADME Prediction : Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Compare with structurally similar triazole derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify metabolic liabilities .

- Metabolite Identification : Simulate Phase I/II metabolism using GLORYx to predict hydroxylation or glutathione conjugation sites. Validate with in vitro microsomal studies .

Basic: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). For microwave synthesis, prioritize shorter reaction times (30–45 minutes) to reduce energy costs .

- Workflow Integration : Employ continuous-flow reactors for intermediates like hydrazides to improve scalability. Monitor purity in real-time with inline UV-Vis spectroscopy .

Advanced: How to analyze electronic effects of substituents on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps of nitro (electron-withdrawing) vs. methyl (electron-donating) substituents .

- Experimental Validation : Perform nucleophilic substitution reactions with thiols or amines under controlled pH. Use H NMR to track regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。